
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as C8-TP, and it has been studied for its ability to affect biochemical and physiological processes. In
Mécanisme D'action
C8-TP is believed to work by binding to the transmembrane domain of ion channels, which affects their function. Specifically, C8-TP has been shown to inhibit the activity of TRPV1 and TRPA1 channels, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that C8-TP can affect a variety of biochemical and physiological processes. For example, it has been shown to reduce pain and inflammation in animal models, and it has also been shown to reduce the severity of seizures. Additionally, C8-TP has been shown to have antioxidant properties, which could have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using C8-TP in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the specific effects of inhibiting these channels without affecting other channels. However, one limitation is that C8-TP can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on C8-TP. One area of focus could be on its potential applications in the treatment of epilepsy and chronic pain. Additionally, further studies could be done to explore its antioxidant properties and its potential applications in the treatment of neurodegenerative diseases. Finally, more research could be done to optimize the synthesis of C8-TP and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, C8-TP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its ability to affect ion channels and various biochemical and physiological processes makes it a promising compound for further study. While there are limitations to its use in lab experiments, there are also several potential future directions for research on C8-TP.
Méthodes De Synthèse
The synthesis of C8-TP involves the reaction of 2H-pyran-2-one with 8-chlorooctan-1-ol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through a series of steps, including column chromatography. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
C8-TP has been studied for its potential applications in various scientific research fields. One of the main areas of focus has been on its ability to affect ion channels. C8-TP has been shown to selectively inhibit certain types of ion channels, which could have implications for the treatment of various diseases, including epilepsy and chronic pain.
Propriétés
Numéro CAS |
19754-57-5 |
|---|---|
Formule moléculaire |
C13H25ClO2 |
Poids moléculaire |
248.79 g/mol |
Nom IUPAC |
2-(8-chlorooctoxy)oxane |
InChI |
InChI=1S/C13H25ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 |
Clé InChI |
KTZCUNASYOHWBD-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCCCCCCCCl |
SMILES canonique |
C1CCOC(C1)OCCCCCCCCCl |
Autres numéros CAS |
19754-57-5 |
Synonymes |
2-[(8-Chlorooctyl)oxy]tetrahydro-2H-pyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



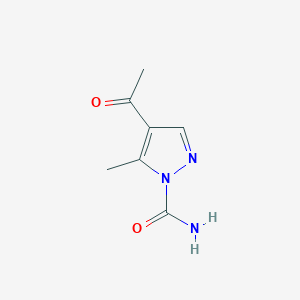
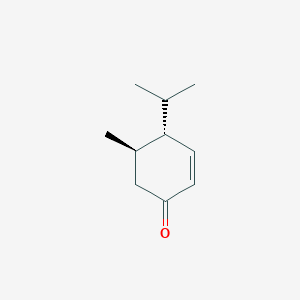
![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)

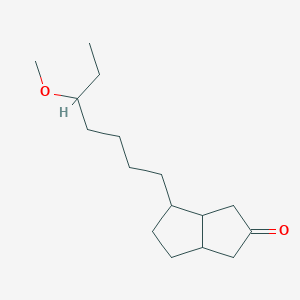

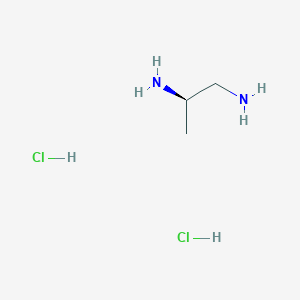
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
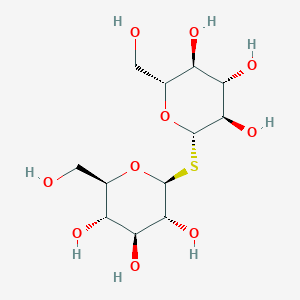
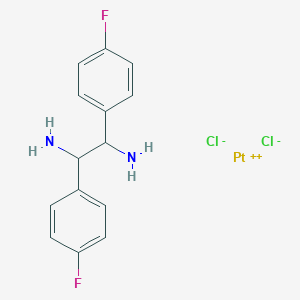
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
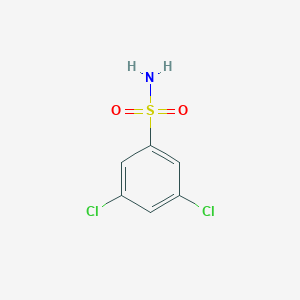
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)
